(4Z)-4-hydrazinylidene-6-(morpholin-4-yl)-N-(naphthalen-1-yl)-4,5-dihydro-1,3,5-triazin-2-amine
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Overview
Description
4-MORPHOLINO-6-(1-NAPHTHYLAMINO)-1,3,5-TRIAZIN-2(3H)-ONE HYDRAZONE is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-MORPHOLINO-6-(1-NAPHTHYLAMINO)-1,3,5-TRIAZIN-2(3H)-ONE HYDRAZONE typically involves the reaction of a triazine derivative with a hydrazone compound. The reaction conditions may include:
Solvent: Common solvents such as ethanol or methanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Controlled heating to optimize the reaction yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The triazine ring allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the triazine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential interactions with enzymes or receptors. Its ability to form stable complexes with biological molecules makes it a candidate for drug development.
Medicine
In medicine, 4-MORPHOLINO-6-(1-NAPHTHYLAMINO)-1,3,5-TRIAZIN-2(3H)-ONE HYDRAZONE may be explored for its therapeutic potential. It could act as an inhibitor or activator of specific biological pathways, offering potential treatments for various diseases.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-MORPHOLINO-6-(1-NAPHTHYLAMINO)-1,3,5-TRIAZIN-2(3H)-ONE HYDRAZONE would depend on its specific interactions with molecular targets. It may bind to enzymes or receptors, altering their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Triazine Derivatives: Other triazine derivatives with similar structures.
Hydrazone Compounds: Compounds containing the hydrazone functional group.
Uniqueness
The uniqueness of 4-MORPHOLINO-6-(1-NAPHTHYLAMINO)-1,3,5-TRIAZIN-2(3H)-ONE HYDRAZONE lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C17H19N7O |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-hydrazinyl-6-morpholin-4-yl-N-naphthalen-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H19N7O/c18-23-16-20-15(21-17(22-16)24-8-10-25-11-9-24)19-14-7-3-5-12-4-1-2-6-13(12)14/h1-7H,8-11,18H2,(H2,19,20,21,22,23) |
InChI Key |
LDLCNFLKKDUGJM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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